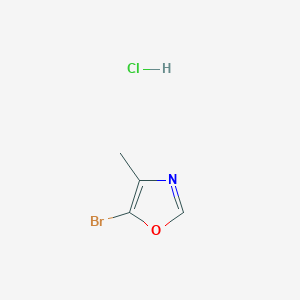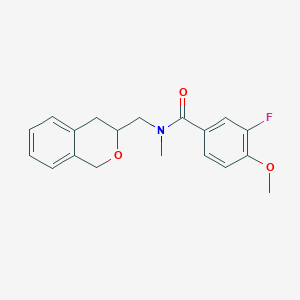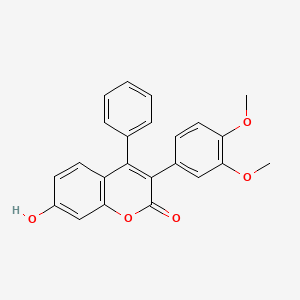![molecular formula C15H21ClN4O2 B2438882 Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2377004-30-1](/img/structure/B2438882.png)
Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound with significant potential in various scientific fields due to its unique structure and properties. Its intricate arrangement of atoms imparts distinct chemical behaviors and a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:
Initial Formation: : Starting with pyrazine derivatives, chlorination is carried out using thionyl chloride under anhydrous conditions to obtain 6-chloropyrazine.
N-Methylation: : Methylation of the pyrazine ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Cycloaddition: : The bicyclic hexane moiety is introduced through a cycloaddition reaction, typically involving a Diels-Alder reaction.
Carboxylation: : The carboxylate group is then added via a carboxylation reaction, often using carbon dioxide under pressure.
Tert-Butyl Protection: : Finally, the tert-butyl group is introduced using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial-scale production may involve optimization of the above steps to improve yield and efficiency:
Continuous Flow Synthesis: : Utilizes continuous reactors for better control over reaction conditions.
Solvent Selection: : Employs greener solvents to minimize environmental impact.
Catalyst Recycling: : Implementing catalyst recycling to reduce costs and waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized products.
Reduction: : Reduction reactions with agents such as lithium aluminum hydride can result in the formation of corresponding alcohols or amines.
Substitution: : It readily participates in nucleophilic substitution reactions, especially at the chloropyrazine moiety.
Oxidation: : Potassium permanganate in alkaline medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium methoxide in methanol.
Oxidized Derivatives: : Carboxylic acids, aldehydes, or ketones.
Reduced Compounds: : Primary and secondary amines or alcohols.
Substituted Products: : Various pyrazine derivatives with substituted amino groups.
Applications De Recherche Scientifique
Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate finds applications in multiple fields:
Chemistry:Catalysts: : Used as ligands in catalysis due to its unique steric and electronic properties.
Molecular Probes: : Utilized in studying reaction mechanisms.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymatic reactions, making it valuable in biochemical research.
Antimicrobial Agents: : Explored for its potential in antimicrobial drug development.
Pharmaceuticals: : Investigated for its use in developing new drugs, particularly in cancer and neurological disorders.
Material Science: : Employed in the design of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects through various mechanisms, often interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Inhibition of enzymatic activity, alteration of receptor binding, and modulation of ion channel activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
6-Chloropyrazin-2-yl Derivatives: : Share similar pyrazine moiety but lack the bicyclic hexane structure.
Tert-Butyl Carboxylates: : Compounds with similar protection groups but differing core structures.
Azabicyclohexane Derivatives: : Structurally similar but differ in functional groups and substituents.
Uniqueness: Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its combination of the pyrazine ring, the bicyclic hexane structure, and the tert-butyl carboxylate group, providing distinct reactivity and application potential.
Hope this deep dive tickled your scientific curiosity!
Propriétés
IUPAC Name |
tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-7-9-10(8-20)13(9)19(4)12-6-17-5-11(16)18-12/h5-6,9-10,13H,7-8H2,1-4H3/t9-,10+,13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAFVTZRQNWXTM-HWYHXSKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C3=CN=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C3=CN=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
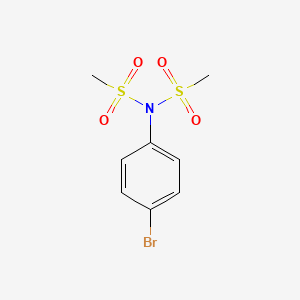
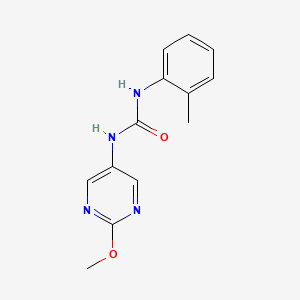
![1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2438803.png)
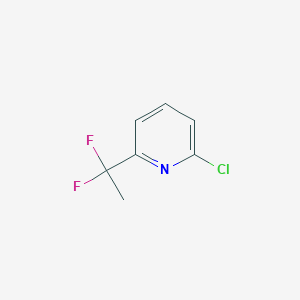
![2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE](/img/structure/B2438807.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2438808.png)
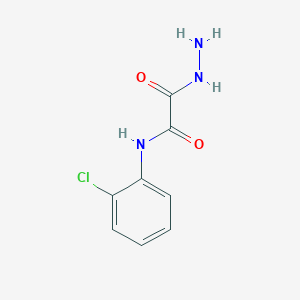
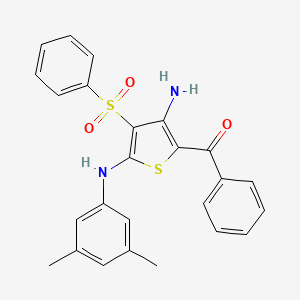
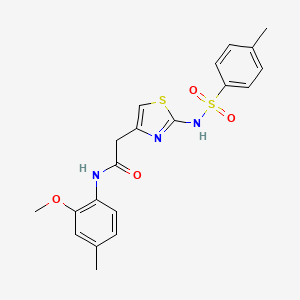
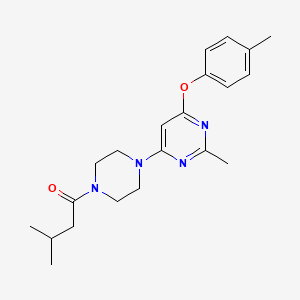
![1-(furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine](/img/structure/B2438816.png)
